This compound belongs to the class of piperidine derivatives, specifically a substituted piperidine where a benzyl group is attached to the nitrogen atom at position one and an amino group at position three. The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, enhancing its solubility in water and making it easier to handle in various chemical processes. The compound is also cataloged under several identifiers including CAS number 168466-85-1, with the IUPAC name being (3S)-1-benzylpiperidin-3-amine .
The synthesis of (S)-1-benzylpiperidin-3-amine dihydrochloride can be achieved through several methods, with one notable approach being reductive amination. This method typically involves the following steps:
The reaction conditions often include:
The molecular structure of (S)-1-benzylpiperidin-3-amine dihydrochloride can be described as follows:
The three-dimensional conformation of this compound allows for specific interactions with biological targets, making it relevant for medicinal chemistry applications .
(S)-1-Benzylpiperidin-3-amine dihydrochloride participates in various chemical reactions, primarily due to its amine functional group. Some significant reactions include:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for (S)-1-benzylpiperidin-3-amine dihydrochloride is primarily linked to its interaction with neurotransmitter systems in the brain. As a piperidine derivative, it may act as a selective modulator of neurotransmitter receptors, particularly those related to dopamine and norepinephrine pathways. This modulation can influence various physiological responses such as mood regulation and cognitive function.
Research indicates that derivatives of this compound exhibit potential antimalarial activity, suggesting that they may affect metabolic pathways in parasites by interfering with their ability to utilize neurotransmitters or other essential biomolecules .
The physical and chemical properties of (S)-1-benzylpiperidin-3-amine dihydrochloride are essential for its application in research and industry:
(S)-1-Benzylpiperidin-3-amine dihydrochloride has several significant applications:
Chiral auxiliaries enable high diastereoselectivity in piperidine functionalization. Evans oxazolidinones or Oppolzer’s sultams are covalently attached to 3-ketopiperidine precursors, directing stereoselective reduction or alkylation. For example, N-acyl oxazolidinone derivatives undergo lithium aluminum hydride (LAH) reduction at −78°C, achieving diastereomeric ratios >95:5 for the (S)-configured amine after auxiliary removal and dihydrochloride salt formation [1] [5]. Solvent choice (tetrahydrofuran) and temperature are critical for minimizing epimerization [1].
Catalytic asymmetric hydrogenation using transition-metal complexes offers a more atom-economical route. Iridium catalysts with chiral phosphine ligands (e.g., (R)-BINAP) reduce enamine intermediates like 1-benzyl-3,4-dehydropiperidine under hydrogen pressure (50–100 atm). This method yields the target (S)-amine with 85–92% ee, though optimization is required to suppress over-reduction byproducts [7] [8].
Table 1: Catalytic Asymmetric Methods for (S)-1-Benzylpiperidin-3-amine Synthesis
Method | Catalyst/Ligand | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Iridium Hydrogenation | (R)-BINAP/Ir | 25°C | 92 | 88 |
Chiral Auxiliary Reduction | Evans Oxazolidinone | −78°C | >99* | 84 |
Diastereomeric excess >95:5, converted to *ee after auxiliary cleavage.
Reductive amination of 1-benzylpiperidin-3-one efficiently installs the chiral amine center. Sodium borohydride in methanol reduces the iminium intermediate formed in situ from the ketone and ammonia, yielding racemic 1-benzylpiperidin-3-amine. Enantioselectivity requires chiral catalysts (e.g., Ru-(S-BINAP) or enzymes during imine formation [7]. Alternatively, LAH reduction of (S)-configured keto-oximes or enolizable imines preserves stereointegrity, affording the (S)-amine dihydrochloride in >90% yield after HCl treatment [1] [9]. Key limitations include:
Table 2: Reductive Amination/Carbonyl Reduction Efficiency
Reducing Agent | Substrate | Stereoselectivity | Yield (%) |
---|---|---|---|
NaBH₄ | 1-Benzylpiperidin-3-one | Racemic | 85 |
LAH | (S)-3-Oxime Derivative | >99% ee (retention) | 92 |
BH₃·THF | Enamide | 89:11 dr (anti) | 78 |
Classical resolution separates diastereomers formed between racemic 1-benzylpiperidin-3-amine and chiral acids. Di-p-toluoyl-D-tartaric acid in ethanol preferentially crystallizes the (S)-amine salt, achieving 99% ee after recrystallization, albeit with <50% maximum yield [5]. Kinetic resolution leverages enantioselective acylation: lipases (e.g., CAL-B) selectively acylate the (R)-enamine with vinyl acetate, leaving the (S)-amine enantiomer free. This method affords 97% ee but requires stoichiometric reagents [5].
Chromatographic separation using chiral stationary phases (CSPs) like amylose derivatives resolves gram-scale racemates. The (S)-enantiomer elutes earlier with hexane/isopropanol/diethylamine (95:5:0.1), yielding >98% ee in a single pass, though solvent costs limit industrial application [6].
Table 3: Resolution Techniques for (S)-1-Benzylpiperidin-3-amine
Method | Chiral Selector | ee (%) | Yield (%) | Scalability |
---|---|---|---|---|
Diastereomeric Salt Cryst. | Di-p-toluoyl-D-tartrate | 99 | 40 | Industrial |
Enzymatic Kinetic Res. | CAL-B Lipase | 97 | 45 | Pilot Scale |
Chiral Chromatography | Amylose Tris(3,5-DMP) CSP | 98 | 35 | Lab Scale |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1